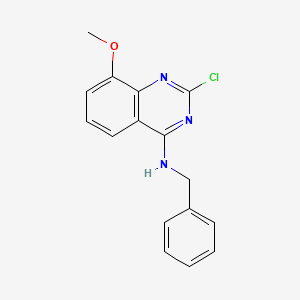

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-21-13-9-5-8-12-14(13)19-16(17)20-15(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXDBDOUVDSSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine typically involves the reaction of 2-chloro-8-methoxyquinazolin-4-amine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include sodium hydride, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₃ClN₄O

Molecular Weight : Approximately 248.70 g/mol

Structural Features : The compound contains a benzyl group at the nitrogen atom, a chloro group at the second position, and a methoxy group at the eighth position of the quinazoline ring.

Medicinal Chemistry

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine has been investigated for its potential therapeutic effects in treating various diseases. Key areas of research include:

- Anticancer Activity : The compound has shown significant antiproliferative effects against multiple cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell migration by modulating critical signaling pathways such as PI3K/AKT/mTOR .

- Antimicrobial Properties : Research has explored its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition Studies

The compound acts as an inhibitor of specific enzymes, particularly kinases involved in cellular signaling pathways. Its mechanism involves binding to active sites of these enzymes, thereby preventing their catalytic activity. This inhibition can lead to various biological effects, including:

- Cell Proliferation Suppression : By inhibiting certain kinases, this compound can suppress tumor growth and proliferation in cancer cells.

Structure–Activity Relationship (SAR)

SAR studies have provided insights into how modifications to the compound's structure can enhance or reduce its biological activity. For example:

- Substituent Variations : Different substituents at the nitrogen or carbon positions of the quinazoline core have been shown to significantly impact potency against cancer and parasitic cells .

Anticancer Activity

A study demonstrated that this compound exhibited potent cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) with IC50 values of 0.35 µM and 0.54 µM, respectively. The mechanism involved inducing cell cycle arrest at the G2/M phase and promoting apoptosis through reactive oxygen species generation.

Antileishmanial Activity

In vitro studies on Leishmania species (L. donovani and L. amazonensis) revealed that this compound exhibited potent antileishmanial activity with EC50 values below 1 µM, indicating its potential as a lead compound for treating leishmaniasis.

Wirkmechanismus

The mechanism of action of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Quinazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine with structurally analogous compounds:

Key Observations :

- Reactivity: The chloro group at position 2 in the target compound facilitates nucleophilic displacement (e.g., with 2-aminobenzothiazole under microwave irradiation, yielding S166 in 35% ). Similar reactivity is noted in 2-chloro-4-methylquinazolines (e.g., compound 3al) .

- Substituent Effects : Electron-donating groups like methoxy (8-OCH₃) stabilize the quinazoline ring, while bulky substituents (e.g., morpholinylpropoxy in compound 18A ) enhance solubility and bioavailability.

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Key Observations :

- The target compound’s higher melting point (169–171°C) compared to morpholine-substituted derivatives (e.g., 152–154°C for 18A ) suggests stronger intermolecular interactions due to the benzyl and chloro groups.

- Methoxy groups (8-OCH₃) consistently appear as singlets near δ 3.89–4.07 ppm in NMR spectra .

Biologische Aktivität

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core with specific substitutions that enhance its biological activity. The molecular formula is CHClNO, indicating the presence of a benzyl group, a chloro substituent at the 2-position, and a methoxy group at the 8-position of the quinazoline ring. These structural characteristics are crucial for its interaction with various biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes and receptors. This inhibition can disrupt various cellular processes, particularly those involved in cancer proliferation. The compound has been shown to bind to active sites of kinases, thereby preventing their catalytic activity, which is essential for tumor growth and survival .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits cell proliferation in various cancer cell lines by targeting kinases. |

| Antimicrobial Activity | Exhibits potential as an antimicrobial agent against specific pathogens. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

Anticancer Studies

Several studies have investigated the anticancer properties of this compound. For instance, it has been reported to inhibit the growth of cancer cell lines such as A431 (epidermoid carcinoma) and HCC827 (non-small cell lung cancer) with IC values indicating significant potency .

In one study, the compound demonstrated an IC of 7.2 nM against the NCI-H3255 NSCLC cell line harboring EGFR mutations, showcasing its potential as a targeted therapy for resistant cancer types .

Antimicrobial Studies

Research also highlights the antimicrobial properties of this compound. It has shown effectiveness against various bacteria and fungi, making it a candidate for further development in treating infectious diseases .

Case Studies

- Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited bacterial growth significantly compared to control groups, suggesting its utility in developing new antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for N-benzyl-2-chloro-8-methoxyquinazolin-4-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, microwave-assisted synthesis involves reacting 2-chloro-8-methoxyquinazolin-4-amine derivatives with benzyl halides in acetonitrile at 180°C under microwave irradiation, achieving moderate yields (~35%) after purification . Key intermediates are characterized using H NMR, C NMR, HRMS (ESI), and X-ray crystallography to confirm regioselectivity and purity .

Q. How is the crystal structure of this compound resolved, and what structural features are critical for stability?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar quinazoline core with a dihedral angle of 85.2° between the benzyl group and the quinazoline ring. The chloro and methoxy substituents occupy para positions, stabilizing the structure via intramolecular hydrogen bonding (N–H⋯N) and van der Waals interactions. Crystallographic data (R factor = 0.039) confirm high precision in bond lengths and angles .

Q. What spectroscopic techniques are used to validate the purity of this compound?

H NMR (δ 6.20–7.50 ppm for aromatic protons), C NMR (δ 160–100 ppm for carbonyl and aromatic carbons), and HRMS (ESI) with <2 ppm mass error are standard. IR spectroscopy identifies functional groups (e.g., C–Cl stretch at 776 cm) .

Advanced Research Questions

Q. How does substituent variation (e.g., chloro vs. methoxy) impact the compound’s biological activity?

Structure-activity relationship (SAR) studies show that the 2-chloro substituent enhances electrophilicity, facilitating interactions with biological targets like kinases. The 8-methoxy group improves solubility and metabolic stability. Derivatives with morpholine or piperazine substitutions exhibit enhanced antiproliferative activity (IC = 5–10 µM in colorectal cancer cells) by inducing G2/M arrest and ROS-mediated apoptosis .

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis?

Microwave synthesis offers rapid heating but requires precise control to avoid decomposition. Solvent choice (e.g., acetonitrile vs. DMF) affects yield due to polarity differences. Catalyst screening (e.g., KCO vs. CsCO) reveals CsCO improves benzylation efficiency by 15–20% .

Q. How do crystallographic data resolve contradictions in proposed mechanistic pathways?

SC-XRD data (e.g., C–Cl bond length = 1.74 Å) confirm the chloro group’s role in π-stacking interactions with DNA or protein targets, contradicting earlier hypotheses prioritizing hydrophobic effects. Charge density maps further validate electron-deficient regions at the quinazoline core, aligning with DFT calculations .

Q. What methodologies are employed to study the compound’s mechanism in apoptosis induction?

In vitro assays include caspase-3/7 activation, ROS quantification (DCFH-DA fluorescence), and flow cytometry for cell cycle analysis. For example, DW-8 (a structural analogue) activates caspase-9 and -3/7 in SW620 cells, with ROS levels increasing 2.5-fold at 30 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.